molecular formula C13H17NO5S2 B2807702 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1448046-52-3

1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2807702
CAS No.: 1448046-52-3
M. Wt: 331.4
InChI Key: YCJYBEVTTRGDHK-UHFFFAOYSA-N
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Description

“1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .


Synthesis Analysis

The synthesis of this compound could involve the use of different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one process for producing a similar compound involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base and hydrolyzing and decarboxylating the resultant ester .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and various sulfonyl and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, in the synthesis process mentioned earlier, the reactions involved include esterification, hydrolysis, and decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the pyrrolidine ring could influence its physicochemical parameters .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient One-Pot Preparation Techniques : Research by Yagyu et al. (1998) demonstrates efficient one-pot preparation methods involving similar compounds, which could be relevant for synthesizing variations of 1-(3-((3-(Methylsulfonyl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone (Yagyu et al., 1998).

  • Improvements in Synthesis : Liang Wen-jun (2007) discusses improved synthesis methods for related sulfonyl compounds, which could provide insights into more efficient synthesis of this compound (Liang Wen-jun, 2007).

Biological and Pharmacological Activities

  • Antibacterial and Antifungal Activities : A study by Kumar and Vijayakumar (2017) on arylsulfonamide-based quinolines, which are structurally similar to the compound , revealed significant antibacterial and antifungal activities (Kumar & Vijayakumar, 2017).

  • Inhibition of HIV-1 Replication : Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives that inhibit HIV-1 replication, which might suggest potential applications of similar structures in antiviral therapies (Che et al., 2015).

Catalysis and Chemical Reactions

  • Efficient Organocatalysis : Singh et al. (2013) discuss the use of a pyrrolidine-based catalyst for asymmetric Michael addition, indicating potential catalytic applications for related pyrrolidine compounds (Singh et al., 2013).

  • Novel Synthesis Pathways : Kimbaris et al. (2004) explored new synthesis pathways involving pyrrolidinyl sulfonamides, which could inform innovative methods for synthesizing this compound (Kimbaris et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper safety measures should be taken when handling this compound, especially during its synthesis .

Future Directions

Future research could focus on exploring the potential uses of this compound in medicinal chemistry, given the versatility of the pyrrolidine scaffold . Additionally, new synthetic strategies could be developed to improve the efficiency and safety of its production .

Properties

IUPAC Name

1-[3-(3-methylsulfonylpyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S2/c1-10(15)11-4-3-5-12(8-11)21(18,19)14-7-6-13(9-14)20(2,16)17/h3-5,8,13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYBEVTTRGDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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